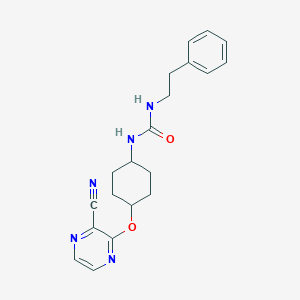

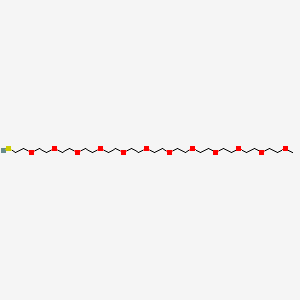

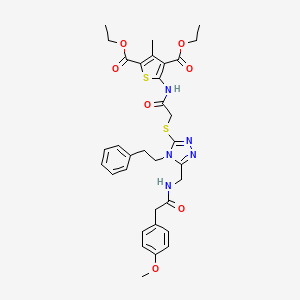

![molecular formula C24H23N5O2 B2839602 5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887458-49-3](/img/structure/B2839602.png)

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinolines, pyrazoles, and pyrimidines are all important classes of heterocyclic compounds. Quinolines are aromatic compounds that contain two nitrogen atoms and are often used in the synthesis of pharmaceuticals and dyes . Pyrazoles contain two adjacent nitrogen atoms in a five-membered ring and have been found to possess various biological activities . Pyrimidines are six-membered rings with two nitrogen atoms and are most famously known for their presence in DNA and RNA .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline ring, followed by the introduction of the pyrazole and pyrimidine rings. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The compound would likely exhibit aromaticity, given the presence of the quinoline and pyrimidine rings, which are aromatic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents: Given its unique pyrazolo[3,4-d]pyrimidine scaffold, VU0491105-1 could be explored as a non-steroidal anti-inflammatory drug (NSAID). Researchers may investigate its anti-inflammatory properties, selectivity, and potential mechanisms of action.

Anticancer Agents: The compound’s structure suggests it might interact with cellular pathways relevant to cancer. Researchers could evaluate its cytotoxicity, selectivity against cancer cells, and potential as an anticancer agent.

Neurological Disorders: Considering the central nervous system (CNS)-related quinoline moiety, VU0491105-1 might have implications for neurological disorders. Investigations into its neuroprotective effects, receptor binding profiles, and blood-brain barrier permeability could be valuable.

Organic Synthesis and Catalysis

VU0491105-1 contains boronic ester functionality, which opens up synthetic possibilities:

Protodeboronation: Protodeboronation of alkyl boronic esters is not well-developed, but VU0491105-1 could serve as a substrate for this transformation. Researchers might explore catalytic protodeboronation using a radical approach .

Hydromethylation of Alkenes: The same radical-based protocol could enable formal anti-Markovnikov alkene hydromethylation using VU0491105-1. This transformation remains relatively unexplored and could have synthetic utility.

Polymorphism Studies

VU0491105-1’s polymorphism could be investigated, especially in comparison to its analogs. Understanding its crystal forms and potential cocrystal salt formation may have implications for drug formulation and stability .

Chemical Properties

VU0491105-1’s chemical properties, such as solubility, stability, and reactivity, warrant further exploration. These insights can guide its practical applications.

Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6257–6262. Link 2-((2,6-Dichlorophenyl)amino)benzoic acid (2-DCABA), a potential non-steroidal anti-inflammatory drug and an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) was synthesized and its polymorphism was studied to investigate the effect of double Cl–CH3 exchange. Link

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-16-7-5-11-20(17(16)2)29-23-19(13-26-29)24(31)27(15-25-23)14-22(30)28-12-6-9-18-8-3-4-10-21(18)28/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSUMMIOZXJVMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

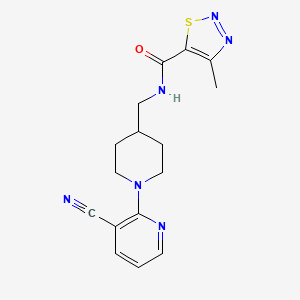

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)

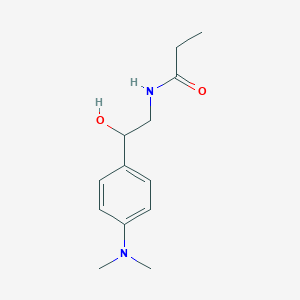

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)

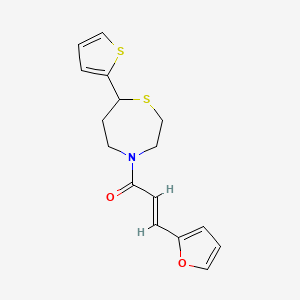

![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2839533.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2839535.png)